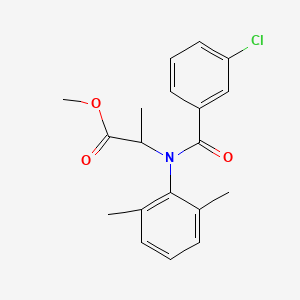
methyl N-(3-chlorobenzoyl)-N-(2,6-dimethylphenyl)alaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(3-chlorobenzoyl)-N-(2,6-dimethylphenyl)alaninate, commonly known as DCMU, is a herbicide that is widely used in agricultural practices. It is a photosynthetic inhibitor that targets the electron transport chain in photosystem II of the chloroplasts. DCMU has been the subject of numerous scientific studies due to its unique mechanism of action and potential applications in various fields.
Mecanismo De Acción
DCMU acts as a photosynthetic inhibitor by binding to the D1 protein in photosystem II of the chloroplasts. This binding prevents the transfer of electrons from the water-splitting complex to the plastoquinone pool, thereby inhibiting the electron transport chain in photosystem II. This inhibition leads to a reduction in the production of ATP and NADPH, which are essential for the process of photosynthesis.
Biochemical and Physiological Effects:
DCMU has been shown to have a number of biochemical and physiological effects on plants. It has been reported to induce changes in the levels of various metabolites, including sugars, amino acids, and organic acids. DCMU has also been shown to affect the expression of genes involved in photosynthesis and stress response pathways. Physiologically, DCMU has been shown to inhibit the growth of plants by reducing their photosynthetic efficiency.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCMU has several advantages as a tool for scientific research. It is a highly specific inhibitor of photosystem II, which allows for the selective inhibition of photosynthesis without affecting other metabolic processes. DCMU is also relatively stable and can be stored for extended periods of time. However, DCMU has some limitations as well. It is highly toxic and must be handled with care. Additionally, its effects on plants can vary depending on the species, growth conditions, and concentration used.
Direcciones Futuras
There are several potential future directions for research on DCMU. One area of interest is the development of new herbicides based on the structure of DCMU. Another potential direction is the investigation of the effects of DCMU on non-photosynthetic organisms, such as bacteria and fungi. Additionally, further studies are needed to elucidate the precise mechanism of action of DCMU and its effects on plant metabolism and stress response pathways.
Métodos De Síntesis
DCMU can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 3-chlorobenzoic acid with 2,6-dimethylphenylalanine to form the intermediate N-(3-chlorobenzoyl)-N-(2,6-dimethylphenyl)alanine. This intermediate is then treated with methyl iodide to yield the final product, methyl N-(3-chlorobenzoyl)-N-(2,6-dimethylphenyl)alaninate.
Aplicaciones Científicas De Investigación
DCMU has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of DCMU is in the field of photosynthesis research. DCMU is widely used as a tool to study the electron transport chain in photosystem II of the chloroplasts. It has also been used to investigate the role of photosystem II in the regulation of photosynthetic efficiency and the response of plants to environmental stress.
Propiedades
IUPAC Name |
methyl 2-(N-(3-chlorobenzoyl)-2,6-dimethylanilino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-12-7-5-8-13(2)17(12)21(14(3)19(23)24-4)18(22)15-9-6-10-16(20)11-15/h5-11,14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQRVFXZHUSDFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[({[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5218572.png)
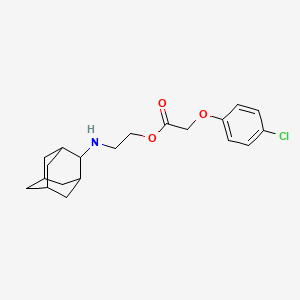
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4-pyridinyl)propanamide](/img/structure/B5218580.png)

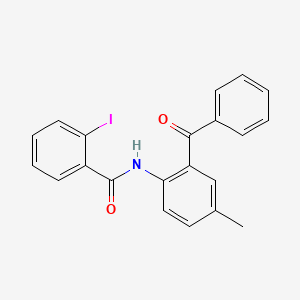
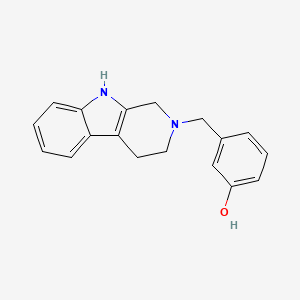

![N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B5218616.png)
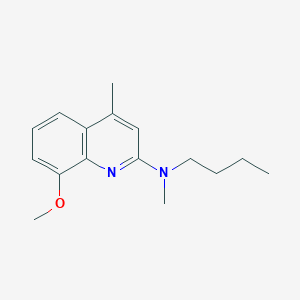
![N-[4-(benzyloxy)phenyl]-2,2-diphenylacetamide](/img/structure/B5218631.png)
![8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline](/img/structure/B5218637.png)
![3-[4-oxo-4-(4-phenyl-1-piperazinyl)butyl]-1H-indole](/img/structure/B5218644.png)
![2-(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol](/img/structure/B5218665.png)
![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5218676.png)